N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a sulfonamide group, which is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline with a sulfonyl chloride derivative, such as 3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide exerts its effects is dependent on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with enzyme activity. Additionally, the quinoline core can interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
- Ethyl 4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]benzoate
Uniqueness
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide stands out due to its specific combination of a quinoline core and a sulfonamide group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-7-17(11-13)24(22,23)19-16-8-9-18-15(12-16)6-4-10-20(18)14(2)21/h3,5,7-9,11-12,19H,4,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYTAXCRRDHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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